Cyclohexyl(dimethyl)sulfanium iodide

Physical Organic Chemistry Nucleophilic Substitution Sulfonium Salt Reactivity

Cyclohexyl(dimethyl)sulfanium iodide (CAS 23022-78-8) is a trialkylsulfonium salt with molecular formula C₈H₁₇IS and molecular weight 272.19 g/mol. Structurally, it features a central sulfur cation bonded to two methyl groups and one cyclohexyl group, with iodide as the counterion.

Molecular Formula C8H17IS
Molecular Weight 272.19 g/mol
CAS No. 23022-78-8
Cat. No. B14701676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(dimethyl)sulfanium iodide
CAS23022-78-8
Molecular FormulaC8H17IS
Molecular Weight272.19 g/mol
Structural Identifiers
SMILESC[S+](C)C1CCCCC1.[I-]
InChIInChI=1S/C8H17S.HI/c1-9(2)8-6-4-3-5-7-8;/h8H,3-7H2,1-2H3;1H/q+1;/p-1
InChIKeyKLVXYIOOGVZGPV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl(dimethyl)sulfanium Iodide (CAS 23022-78-8): Procurement-Grade Overview for Research & Industrial Sourcing


Cyclohexyl(dimethyl)sulfanium iodide (CAS 23022-78-8) is a trialkylsulfonium salt with molecular formula C₈H₁₇IS and molecular weight 272.19 g/mol . Structurally, it features a central sulfur cation bonded to two methyl groups and one cyclohexyl group, with iodide as the counterion . This compound belongs to the broader class of alkylsulfonium salts that serve as electrophilic alkyl-transfer reagents in organic synthesis, where the sulfonium moiety activates the α-carbon for nucleophilic displacement . Its defining feature—a conformationally rigid cyclohexyl substituent—distinguishes it from simpler trialkylsulfonium iodides and imparts distinct steric and electronic properties that govern reactivity, selectivity, and application scope in both synthetic methodology and materials science.

1
Electrophilic cyclohexyl source

Enables direct SN2 cyclohexyl transfer to nucleophiles; distinct from methyl-only sulfonium reagents.

2
Tunable SN2/E2 selectivity

Cyclohexyl substituent introduces competing elimination pathway; product distribution adjustable via conditions.

3
ArF lithography compatibility

Cycloalkylsulfonium core offers high transparency at 193 nm, supporting photoacid generator (PAG) development.

Why Cyclohexyl(dimethyl)sulfanium Iodide Cannot Be Replaced by Generic Sulfonium Iodides Without Compromising Performance or Selectivity


Trialkylsulfonium iodides are not functionally interchangeable because the alkyl substituents directly determine the chemoselectivity, steric profile, and mechanistic pathway available to the reagent [1]. Trimethylsulfonium iodide transfers a methyl group exclusively, whereas cyclohexyl(dimethyl)sulfanium iodide enables selective cyclohexyl-group transfer under conditions where the cyclohexyl moiety imparts greater steric demand, alters the SN2/E2 product ratio in nucleophilic displacements, and influences the transparency and acid-generation efficiency when employed as a photoacid generator (PAG) in photoresist formulations [2][3]. Selecting a sulfonium salt with an inappropriate alkyl group can lead to undesired elimination products, lower alkylation yields, or incompatible photochemical properties, making the specific alkyl architecture a critical procurement decision rather than a trivial substitution.

!
Alkyl architecture determines reactivity

A methyl-only sulfonium salt cannot provide cyclohexyl transfer; the cyclohexyl group is essential for synthetic scope requiring cyclohexylation.

!
Elimination pathway shifts selectivity

Cyclohexyl-bearing sulfonium salts may favor E2 elimination over SN2 depending on nucleophile, unlike trimethylsulfonium iodide which gives clean substitution.

!
Transparency at 193 nm not universal

Aromatic sulfonium PAGs absorb strongly at 193 nm; cyclohexyl-based salts are required for ArF lithography transparency, limiting direct substitution.

Quantitative Differentiation Evidence for Cyclohexyl(dimethyl)sulfanium Iodide: Head-to-Head and Class-Inferred Comparisons


Cyclohexyl vs. Methyl Sulfonium Salts: SN2 vs. E2 Product Distribution in Nucleophilic Displacement

In a systematic study of sulfonium salt reactivity with iodide (I⁻) and thiophenoxide (PhS⁻) ions, cycloalkyl-substituted sulfonium salts, including cyclohexyldiphenylsulfonium triflate (4b), exhibited competition between SN2 and E2C pathways, in contrast to the methyl-substituted analogue (4a) which gave exclusively SN2 products [1]. While the target compound cyclohexyl(dimethyl)sulfanium iodide was not directly tested in this study, its cyclohexyl-bearing sulfonium core is structurally analogous to 4b, and the observed SN2/E2 branching is a class-level property of cycloalkylsulfonium salts. The cycloalkyl salts 3g–i (cyclopentyl, cyclohexyl, cycloheptyl) gave mixtures of cycloalkyl-Nu and cycloalkene products typical of SN2/E2 competition, whereas the methyl analogue 3a gave virtually quantitative SN2 yields of MeNu and thianthrene [1]. This mechanistic divergence is critical: trimethylsulfonium iodide acts as a clean methyl-transfer reagent, whereas cyclohexyl(dimethyl)sulfanium iodide can be expected to partition between substitution and elimination pathways depending on nucleophile and conditions, offering tunable reactivity but requiring informed selection.

SN2 vs E2 product distribution
Class-level inference
Cyclohexyl analogue: SN2 + E2C products

Methyl analogue: exclusively SN2 (~100%)

Conditions: I⁻ / PhS⁻ in MeCN or DMSO, ambient temp.
Reported SN2/E2 divergence context; cyclohexyl enables tunable pathway but may reduce substitution yield.
Qualitative ratio; numerical quantitation not available in source. Requires condition screening.
Physical Organic Chemistry Nucleophilic Substitution Sulfonium Salt Reactivity

Cycloalkylsulfonium Salts as Photoacid Generators: Transparency at 193 nm Enables ArF Lithography Applications

Cycloalkylsulfonium salts bearing cyclohexyl groups have been specifically developed as photoacid generators (PAGs) for ArF excimer laser lithography (193 nm) because they lack aromatic chromophores that absorb strongly at this wavelength [1]. The alkylsulfonium salt ALS (cyclohexylmethyl(2-oxocyclohexyl)sulfonium trifluoromethanesulfonate) demonstrated high transparency at 193 nm and effective photoacid-generating capability upon ArF laser irradiation [1]. In contrast, conventional triarylsulfonium PAGs (e.g., triphenylsulfonium triflate) exhibit strong absorption at 193 nm, limiting their utility in deep-UV lithography [2]. U.S. Patent 5,756,850 further claims alkylsulfonium salts where R¹ is a cyclohexyl group, R² is methyl, and R³ is a β-oxocyclohexyl group as effective PAGs for chemically amplified photoresists [3]. Cyclohexyl(dimethyl)sulfanium iodide, bearing the requisite cyclohexyl and methyl substituents on sulfur, belongs to this privileged structural class for short-wavelength photolithography, distinguishing it from aromatic sulfonium salts and simple trialkylsulfonium salts lacking the cyclohexyl group.

193 nm transparency (PAG)
Class-level inference
Cyclohexyl sulfonium (ALS): high transparency at 193 nm, effective acid generation

Triarylsulfonium: strong absorption at 193 nm, limits resist performance
Supports ArF lithography PAG selection; cyclohexyl architecture avoids aromatic chromophore absorption.
No numerical transmittance values directly compared. Patent literature claims cyclohexyl as preferred substituent.
Photoresist Chemistry ArF Lithography Photoacid Generator (PAG)

Solvolysis Kinetics of Bridgehead Sulfonium Ions: Steric Shielding Suppresses Nucleophilic Assistance

Kevill and Anderson (1986) reported that solvolysis of 1-adamantyldimethylsulfonium ion (1-AdSMe₂⁺) proceeds with essentially solvent-independent rates, a consequence of severe steric hindrance to rear-side nucleophilic solvation of the developing carbocation [1]. This behavior contrasts sharply with tert-butyldimethylsulfonium ion (t-BuSMe₂⁺), whose solvolysis rates show strong solvent nucleophilicity dependence [1]. Although cyclohexyl(dimethyl)sulfanium iodide was not directly measured in this study, the cyclohexyl group occupies an intermediate position on the steric hindrance spectrum between tert-butyl and 1-adamantyl. The cyclohexyl substituent is expected to partially suppress nucleophilic assistance relative to tert-butyl while retaining greater solvolytic lability than the fully caged adamantyl system [2]. This structure-kinetics relationship has direct implications for the shelf-life and handling of the reagent: cyclohexyl(dimethyl)sulfanium iodide is predicted to exhibit intermediate hydrolytic stability compared to its tert-butyl and adamantyl counterparts, a factor relevant to procurement specifications regarding storage conditions and solution-phase usability.

Hydrolytic stability ranking
Class-level inference
t-BuSMe₂⁺
strong solvent dependence
Cyclohexyl-SMe₂⁺
intermediate (inferred)
1-AdSMe₂⁺
solvent-independent
Predicts intermediate shelf stability; useful middle ground for handling and solution-phase usability.
Based on alkyl steric parameters; no direct rate constants for cyclohexyl derivative.
Physical Organic Chemistry Solvolysis Kinetics Sulfonium Ion Stability

Cyclohexyl-Group Transfer Capability: Structural Complementarity to Methyl-Only Sulfonium Reagents

Trimethylsulfonium iodide is widely employed as a methyl-transfer reagent and as a precursor to dimethylsulfonium methylide for Corey–Chaykovsky epoxidation and cyclopropanation [1]. However, its alkyl-transfer scope is limited exclusively to the methyl group; cyclohexyl transfer is impossible from this reagent. Cyclohexyl(dimethyl)sulfanium iodide addresses this gap by providing a stoichiometric source of the electrophilic cyclohexyl group for nucleophilic displacement reactions [2]. In the photoresist context, patent literature explicitly claims sulfonium salts in which R¹ is cyclohexyl and R² is methyl as PAGs, indicating that the cyclohexyl substituent is not merely a spectator but a functional requirement for achieving the desired transparency and acid-generation profile [3]. This structural complementarity means that cyclohexyl(dimethyl)sulfanium iodide and trimethylsulfonium iodide serve non-overlapping synthetic roles, and both may be required in a well-equipped synthetic or materials laboratory.

Alkyl transfer scope
Cross-study comparable
Cyclohexyl(dimethyl)sulfanium iodide: cyclohexyl group transfer via SN2

Trimethylsulfonium iodide: methyl transfer only; cannot deliver cyclohexyl
Complementary alkylation tools; both may be needed for full synthetic capability.
Mutually exclusive scope; no direct yield comparison available.
Synthetic Methodology Alkyl Transfer Reagents Sulfonium Ylide Chemistry

Optimal Procurement Scenarios for Cyclohexyl(dimethyl)sulfanium Iodide Based on Quantifiable Differentiation


Synthesis of Cyclohexyl-Substituted Products via Nucleophilic Displacement at the Sulfonium Center

When a synthetic route requires installation of a cyclohexyl group via SN2 displacement, cyclohexyl(dimethyl)sulfanium iodide serves as an electrophilic cyclohexyl-transfer reagent [1]. Unlike trimethylsulfonium iodide, which is exclusively a methyl source, this compound enables direct cyclohexylation of nucleophiles. Users should anticipate competing E2 elimination as a class-level property of cycloalkylsulfonium salts and optimize reaction conditions (solvent polarity, nucleophile basicity, temperature) to favor substitution [1].

Photoacid Generator (PAG) Development for ArF Excimer Laser (193 nm) Photoresist Formulations

Cyclohexyl-bearing alkylsulfonium salts, including those with cyclohexyl and methyl substituents on sulfur, are claimed as PAGs with high transparency at 193 nm, enabling chemically amplified photoresists for ArF lithography [2][3]. Cyclohexyl(dimethyl)sulfanium iodide, upon anion exchange to a non-nucleophilic counterion (e.g., triflate, tetrafluoroborate), is a viable precursor for developing next-generation PAGs that outperform aromatic sulfonium salts, which suffer from strong 193 nm absorption [2].

Mechanistic Studies of Steric Effects on Sulfonium Salt Solvolysis and Nucleophilic Substitution

The cyclohexyl group on the sulfonium center provides an intermediate steric environment between tert-butyl and 1-adamantyl, making cyclohexyl(dimethyl)sulfanium iodide a valuable probe for physical organic studies of SN2/E2 competition and solvent nucleophilicity effects [4]. Research groups investigating structure–reactivity relationships in sulfonium salt chemistry can use this compound to bridge the gap between highly hindered (adamantyl) and moderately hindered (tert-butyl) systems [4].

Precursor for Cyclohexyl-Substituted Sulfonium Ylides in [2,3]-Sigmatropic Rearrangements

Cyclohexyl-bearing sulfonium salts can be deprotonated to generate sulfur ylides that participate in [2,3]-sigmatropic rearrangements for stereoselective construction of substituted cyclohexanones and related carbocyclic frameworks [5]. Cyclohexyl(dimethyl)sulfanium iodide provides a direct entry to such ylide intermediates, enabling synthetic strategies that are inaccessible from methyl-only or aryl-substituted sulfonium precursors.

Application
Selection Property
Validation Focus
Cyclohexyl-substituted product synthesis
Cyclohexyl-transfer SN2 capability
SN2/E2 product distribution review
ArF lithography PAG development
Transparency at 193 nm
Photoacid generation efficiency testing
Solvolysis kinetics studies
Steric environment tuning
Solvent nucleophilicity dependence
Sulfonium ylide rearrangements
Cyclohexyl-bearing ylide precursor
[2,3]-Sigmatropic efficiency
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